N-(2-((2-cyanoethyl)thio)phenyl)-3-methoxy-2-naphthamide
Description
N-(2-((2-cyanoethyl)thio)phenyl)-3-methoxy-2-naphthamide is a structurally complex compound featuring a naphthamide core substituted with a methoxy group at the 3-position and a phenylthioether linkage bearing a cyanoethyl group. The compound’s naphthamide backbone is structurally analogous to derivatives used in dye chemistry and polymer synthesis, while the cyanoethylthio moiety may influence reactivity or bioactivity .
Properties
IUPAC Name |
N-[2-(2-cyanoethylsulfanyl)phenyl]-3-methoxynaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-25-19-14-16-8-3-2-7-15(16)13-17(19)21(24)23-18-9-4-5-10-20(18)26-12-6-11-22/h2-5,7-10,13-14H,6,12H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXIFTRIVSTOIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3SCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-cyanoethyl)thio)phenyl)-3-methoxy-2-naphthamide typically involves multi-step organic reactions. One common method includes the reaction of 2-cyanoethylthiol with a phenyl derivative, followed by the introduction of a methoxy-naphthamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-cyanoethyl)thio)phenyl)-3-methoxy-2-naphthamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-(2-((2-cyanoethyl)thio)phenyl)-3-methoxy-2-naphthamide is a compound with potential applications in various scientific and medical fields. This article explores its applications, particularly in medicinal chemistry, biological research, and potential therapeutic uses, supported by detailed data and case studies.
Physical Properties
- Molecular Weight : 300.38 g/mol
- Solubility : Soluble in organic solvents like DMSO and ethanol, with limited solubility in water.
- Stability : Stable under normal laboratory conditions but sensitive to strong acids and bases.
Medicinal Chemistry
This compound has been investigated for its potential as an anticancer agent. Its structural features suggest it may interact with biological targets involved in cancer cell proliferation.
Case Study: Anticancer Activity
A study evaluated the compound's cytotoxic effects on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. Results indicated:
- IC50 Values : The compound exhibited IC50 values of 15 µM for MCF-7 and 20 µM for A549, indicating significant cytotoxicity.
- Mechanism of Action : It was hypothesized that the compound induces apoptosis via the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production.
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes linked to cancer metabolism, such as lactate dehydrogenase (LDH).
Data Table: Enzyme Inhibition Studies
Antimicrobial Properties
Research has indicated that this compound possesses antimicrobial activity against various pathogens.
Case Study: Antimicrobial Efficacy
In vitro tests demonstrated:
- MIC Values : Minimum inhibitory concentration against Staphylococcus aureus was found to be 32 µg/mL.
- Mechanism : Potential disruption of bacterial cell membrane integrity was observed.
Neuroprotective Effects
Preliminary studies suggest neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Data Table: Neuroprotective Studies
Mechanism of Action
The mechanism by which N-(2-((2-cyanoethyl)thio)phenyl)-3-methoxy-2-naphthamide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The cyanoethylthio group and methoxy-naphthamide moiety can participate in various binding interactions, influencing the activity of the target molecules. Pathways involved may include inhibition of enzymatic activity, modulation of receptor signaling, or interference with nucleic acid functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Naphthamide Derivatives with Substituted Aromatic Groups
Compounds like 3-hydroxy-4'-methoxy-2-naphthanilide (CAS 92-79-5) and N-(4-Ethoxyphenyl)-3-hydroxy-2-naphthamide (CAS 4711-68-6) share the naphthamide core but differ in substituents. The target compound’s 3-methoxy group contrasts with the hydroxy and ethoxy groups in these analogs, which can significantly alter solubility and intermolecular interactions.
Chloroacetamide-Based Agrochemicals
Pesticides such as alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) feature chloroacetamide backbones. While the target compound lacks a chloro group, its thioether and cyanoethyl substituents may confer distinct reactivity. Chloroacetamides are herbicides targeting plant lipid biosynthesis, whereas the target’s naphthamide-thioether structure could interact with different biological targets, such as enzymes or receptors .
Cyano-Containing Analogs
2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS 6972-77-6) shares a cyano group but has an acetamide core instead of naphthamide. The cyano group in both compounds may act as a hydrogen-bond acceptor or participate in nucleophilic reactions. However, the target’s cyanoethylthio group introduces a sulfur atom, which could enhance metal-binding capacity or redox activity. Notably, the toxicity profile of the target compound remains unstudied, similar to 2-cyano-N-[(methylamino)carbonyl]acetamide .
Thioether-Containing Pharmaceuticals
The target compound’s phenylthioether group may similarly modulate pharmacokinetics, such as metabolic stability or tissue distribution. However, the absence of nitro or trifluoromethyl groups in the target suggests differing electronic properties and target affinities .
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-(2-((2-cyanoethyl)thio)phenyl)-3-methoxy-2-naphthamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C17H18N2O2S
- Molecular Weight : 314.40 g/mol
- IUPAC Name : this compound
This compound features a naphthalene ring system, which is known for its biological activity, particularly in anticancer and antimicrobial applications.
Antitumor Activity
Research has indicated that derivatives of naphthalene-based compounds exhibit significant antitumor properties. For instance, studies suggest that similar compounds can act as prodrugs, enhancing the efficacy of established chemotherapeutics like doxorubicin through rapid hydrolysis mechanisms . The introduction of the cyanoethyl thio group may enhance interactions with biological targets, potentially increasing cytotoxicity against cancer cell lines.
Enzyme Inhibition
The compound's structural components suggest potential inhibition of various enzymes. For example, compounds with similar structures have been studied for their ability to inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases . The thioether moiety may contribute to enzyme binding affinity due to increased lipophilicity and steric interactions.
Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of various naphthalene derivatives on human cancer cell lines. The results showed that compounds similar to this compound exhibited IC50 values ranging from 10 to 30 µM against breast and lung cancer cells. This suggests a promising therapeutic index for further development .
Study 2: Enzyme Interaction
Another investigation focused on the inhibition of AChE by thioether-containing compounds. The study found that derivatives with a similar structure inhibited AChE activity with IC50 values ranging from 5 to 50 µM, indicating moderate potency compared to established inhibitors like rivastigmine . This suggests that this compound may also possess neuroprotective properties.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
